N-(3-amino-5-chlorophenyl)-2-(dimethylamino)acetamide
Overview
Description
N-(3-amino-5-chlorophenyl)-2-(dimethylamino)acetamide is an organic compound characterized by the presence of an amino group, a chloro group, and a dimethylamino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-5-chlorophenyl)-2-(dimethylamino)acetamide typically involves the reaction of 3-amino-5-chloroaniline with dimethylaminoacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-5-chlorophenyl)-2-(dimethylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
N-(3-amino-5-chlorophenyl)-2-(dimethylamino)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-amino-5-chlorophenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Amino-5-chlorophenyl)methanesulfonamide
- N-(5-amino-2-chlorophenyl)methanesulfonamide
Uniqueness
N-(3-amino-5-chlorophenyl)-2-(dimethylamino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where other compounds may not be effective .
Properties
Molecular Formula |
C10H14ClN3O |
---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
N-(3-amino-5-chlorophenyl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C10H14ClN3O/c1-14(2)6-10(15)13-9-4-7(11)3-8(12)5-9/h3-5H,6,12H2,1-2H3,(H,13,15) |
InChI Key |
IXWGQVLAWJOOGK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)NC1=CC(=CC(=C1)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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